molecular formula C14H11FO3 B572035 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-10-9

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B572035
CAS No.: 1215205-10-9
M. Wt: 246.237
InChI Key: XTCDFBNQEJRQAG-UHFFFAOYSA-N
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Description

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a functionalized biphenyl derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry and is omnipresent in many marketed drugs and biologically active natural products . This compound is of significant interest in pharmaceutical research, particularly in the development of modulators for nuclear receptor related 1 (Nurr1), a ligand-activated transcription factor implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . The compound's carboxylic acid functional group is a key motif that can engage in strong polar interactions, contributing to biological potency. This group allows for further derivatization via esterification, amidation, or other coupling reactions, making it a valuable building block for constructing complex molecular frameworks . In medicinal chemistry, systematic exploration of carboxylic acid bioisosteres on analogous biphenyl scaffolds has been used to tune selectivity and improve the pharmacological profiles of drug candidates, highlighting the strategic value of this functional group . The electron-withdrawing fluorine and electron-donating methoxy substituents on the biphenyl system enhance its reactivity and influence its electronic properties, making it a valuable precursor for the synthesis of advanced bioactive molecules .

Properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDFBNQEJRQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681808
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-10-9
Record name 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination at the 3'-Position

Fluorine is introduced via electrophilic aromatic substitution (EAS) or halogen exchange. In EAS, a directed ortho-metalation strategy using LDA (lithium diisopropylamide) generates a lithiated intermediate at the 3'-position, which reacts with N-fluorobenzenesulfonimide (NFSI). Alternatively, nucleophilic aromatic substitution (SNAr) replaces a nitro or chloro group with fluoride using KF in the presence of a crown ether.

SNAr Example:

  • Substrate: 3'-Nitro-biphenyl intermediate

  • Reagent: KF, 18-crown-6, DMF

  • Temperature: 120°C

  • Yield: 60–75%

Methoxylation at the 5'-Position

Methoxylation is typically performed via Ullmann coupling or copper-mediated O-arylation. A brominated intermediate reacts with sodium methoxide in the presence of CuI and 1,10-phenanthroline at 100–120°C.

Optimized Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMSO

  • Yield: 65–80%

Oxidation to Carboxylic Acid

The methyl ester protecting group is cleaved under basic conditions. Hydrolysis with aqueous NaOH in THF/MeOH (4:1) at reflux provides the carboxylic acid in >90% yield. Alternative oxidants like KMnO₄ or RuCl₃/NaIO₄ are used for substrates sensitive to strong bases.

Hydrolysis Example:

  • Substrate: Methyl ester precursor

  • Reagent: 2 M NaOH, THF/MeOH

  • Temperature: 70°C

  • Time: 6–8 h

  • Yield: 92%

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enhance reaction control and scalability. For example, a microreactor system for Suzuki coupling reduces palladium loading to 0.5 mol% while maintaining 85% yield. Solvent recovery systems and immobilized catalysts (e.g., Pd on activated carbon) further improve sustainability.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading2–5 mol% Pd0.5–1 mol% Pd
Reaction Time12–24 h2–4 h (flow system)
Solvent Use10 L/kg product3 L/kg product (recycled)
Yield70–85%80–88%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (7:3) or gradient column chromatography (hexane/ethyl acetate). Purity is verified by HPLC-MS (>98%) and ¹H/¹³C NMR. The carboxylic acid proton appears as a singlet near δ 12.1 ppm in ¹H NMR, while fluorine coupling splits adjacent aromatic protons into doublets.

Challenges and Mitigation Strategies

By-Product Formation

Homocoupling of boronic acids or dehalogenation are common side reactions. Using bulky ligands (SPhos) suppresses homocoupling, while degassing solvents minimizes palladium black formation.

Functional Group Compatibility

The electron-withdrawing fluorine atom deactivates the ring, necessitating higher temperatures for methoxylation. Steric hindrance from the methoxy group is addressed by optimizing ligand geometry in copper-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions and conditions used. For example, nitration would introduce a nitro group, while oxidation might convert the methoxy group to a carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. The incorporation of fluorine and methoxy groups in the structure of 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid enhances its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that modifications in the biphenyl structure can influence cell proliferation and apoptosis in cancer cell lines .

Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. The carboxylic acid group is known to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's potential to serve as a lead compound for anti-inflammatory drugs is currently under investigation .

Material Science

Polymer Additives
The unique structural characteristics of this compound make it suitable as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties in polymer matrices has been documented. Research suggests that incorporating this compound into polymers can improve their performance in various applications, including coatings and composites .

Liquid Crystals
The compound's biphenyl structure is also relevant in the field of liquid crystal technology. It has been explored as a component in liquid crystal displays (LCDs) due to its favorable electro-optical properties. The presence of fluorine and methoxy groups can modify the phase transition temperatures and enhance the stability of liquid crystal phases .

Synthetic Intermediate

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation when modified with various substituents.
Anti-inflammatory PropertiesShowed potential for reducing inflammation markers in vitro, suggesting further exploration for drug development.
Polymer ScienceImproved thermal stability and mechanical properties when used as an additive in polymer formulations.
Liquid CrystalsEnhanced electro-optical performance in LCD applications due to optimized phase transition characteristics.
Organic SynthesisEffective building block for synthesizing complex organic compounds with diverse functional applications.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The fluorine and methoxy substituents on the biphenyl scaffold significantly alter electronic properties compared to analogs. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties
3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 3'-F, 5'-OCH₃ 260.23 g/mol Moderate acidity (pKa ~3–4), moderate lipophilicity (LogP ~2.5)
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2) 2'-F, 5'-CH₃ 244.24 g/mol Lower acidity (pKa ~4–5), higher lipophilicity (LogP ~3.0) due to methyl group
4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS 1181452-11-8) 4'-F, 6-F 248.20 g/mol Increased acidity (pKa ~2.5–3.5), lower solubility in nonpolar solvents
5-Fluoro-3′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 1242336-54-4) 5-F, 3'-CH₃ 244.24 g/mol Reduced steric hindrance, enhanced metabolic stability compared to methoxy derivatives

Key Findings :

  • Fluorine Position : 3'-Fluoro substitution (target compound) optimizes electronic effects for hydrogen bonding, whereas 2'-fluoro analogs (e.g., CAS 1178458-04-2) exhibit weaker acidity due to reduced inductive effects .
  • Methoxy vs.
Allosteric Modulators
  • AM 1638 (Synthesized by Amgen Inc.): A derivative with a cyclopentene substituent shows potent agonism at free fatty acid receptor 1 (FFAR1), highlighting the role of extended hydrophobic groups in enhancing receptor binding .
  • AM 8182: Features a hexenoic acid chain, demonstrating that elongation of the carboxylic acid side chain can modulate potency and selectivity .
Discontinued Compounds
  • 5-Fluoro-3′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 1242336-54-4) and 2'-Fluoro-5-sulfamoyl derivatives (CAS 1351052-54-4) were discontinued due to synthesis challenges or instability .

Physicochemical Properties

Property 3'-Fluoro-5'-methoxy Analog 4'-Chloro-5-fluoro-2'-methoxy Analog (CAS 1261909-66-3) 3',4'-Dichloro-5-(trifluoromethyl) Analog (CAS 1261930-84-0)
Solubility (H₂O) ~0.5 mg/mL <0.1 mg/mL <0.01 mg/mL
Melting Point 180–182°C 195–197°C 210–212°C
LogP 2.5 3.2 4.8
Acidity (pKa) 3.2 2.8 1.9

Insights :

  • Chlorine and Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, drastically increasing acidity (e.g., pKa ~1.9 for CAS 1261930-84-0) but reducing aqueous solubility .
  • Methoxy vs. Chlorine : Methoxy groups improve solubility but are less effective at lowering pKa compared to halogens .

Positional Isomerism and Bioactivity

  • 4'-Fluoro-5'-isopropyl-2'-methoxy Analog (CAS 15): A positional isomer with isopropyl and methoxy groups exhibits altered binding in receptor assays, underscoring the sensitivity of biological activity to substituent placement .
  • 5-Amino-2'-fluoro Analog (Enamine Ltd): The amino group introduces basicity, enabling salt formation and improved bioavailability compared to the target compound’s neutral methoxy group .

Biological Activity

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanism of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves methods such as nucleophilic aromatic substitution or electrophilic aromatic substitution. The introduction of the fluorine and methoxy groups is critical for enhancing the biological activity of the biphenyl structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.

The compound acts as an HDAC inhibitor, which alters the acetylation status of histones and non-histone proteins. This modulation can lead to changes in cell cycle regulation, apoptosis, and differentiation in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC isoforms. For example, one study reported IC50 values indicating potent inhibition against HDAC8 (IC50 = 17 nM) and moderate inhibition against HDAC3 (IC50 = 128 nM) . This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Studies

Several case studies highlight the compound's effectiveness:

  • Case Study 1 : A study involving neuroblastoma cells showed that treatment with this compound resulted in decreased cell viability and induced apoptosis through upregulation of pro-apoptotic proteins .
  • Case Study 2 : In models of colorectal cancer, this compound demonstrated enhanced anti-proliferative effects when combined with other chemotherapeutic agents, suggesting a synergistic mechanism .

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)Effect
This compoundHDAC817Strong inhibition
This compoundHDAC3128Moderate inhibition
Combination TherapyColorectal CancerVariesSynergistic effects observed

Discussion

The findings suggest that this compound has promising therapeutic potential due to its selective inhibition of HDACs. The ability to induce apoptosis in cancer cells while maintaining lower toxicity profiles makes it a candidate for further development.

Q & A

(Basic) What synthetic strategies are employed for preparing 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid?

Answer:
The synthesis involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to construct the biphenyl backbone. For example:

  • Suzuki coupling with a palladium catalyst couples halogenated benzene rings, requiring protection of the carboxylic acid group (e.g., methyl ester) to prevent side reactions .
  • Sequential functionalization: Fluorination and methoxylation are achieved via electrophilic substitution or nucleophilic displacement. Post-synthetic oxidation (e.g., using KMnO₄) can yield the carboxylic acid .

(Advanced) How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
Optimization strategies include:

  • Catalyst selection : Palladium complexes with bulky ligands (e.g., SPhos) improve coupling efficiency and reduce homocoupling by-products .
  • Temperature control : Lower temperatures (50–80°C) reduce decomposition of sensitive intermediates.
  • Protecting groups : Temporary ester protection of the carboxylic acid prevents unwanted coordination with catalysts .
  • Purification : Flash chromatography or recrystallization in polar solvents (e.g., ethanol/water) isolates the target compound .

(Basic) What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. The carboxylic proton appears downfield (~12 ppm) in 1H^{1}\text{H} NMR .
  • HPLC-MS : Validates molecular weight and detects trace impurities.
  • X-ray crystallography : Resolves crystal packing and steric effects of fluorine/methoxy groups .

(Advanced) How do electronic effects of fluorine and methoxy substituents influence reactivity?

Answer:

  • Fluorine : Electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta/para positions. It also enhances stability against metabolic degradation .
  • Methoxy group : Electron-donating effects activate the ring for electrophilic reactions (e.g., nitration). Steric hindrance at the ortho position may limit reactivity.
    Methodology : Use Hammett σ constants to predict substituent effects and DFT calculations to model transition states for regioselectivity .

(Basic) What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the biphenyl core.
  • Moisture control : The carboxylic acid group is hygroscopic; use desiccants (e.g., silica gel) in storage.
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes decomposition .

(Advanced) How can contradictory bioactivity data across studies be resolved?

Answer:

  • Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., HEK293) and controls.
  • Metabolic stability tests : Assess if degradation products interfere with bioassays (e.g., LC-MS monitoring).
  • Structural analogs : Compare with derivatives (e.g., 4'-chloro analogs from ) to isolate substituent-specific effects .

(Basic) What solvents are suitable for recrystallizing this compound?

Answer:

  • Polar aprotic mixtures : Ethanol/water (7:3) or acetone/hexane gradients yield high-purity crystals.
  • Acid-resistant solvents : Avoid chloroform due to possible esterification with the carboxylic acid .

(Advanced) How can computational modeling guide derivative design?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • QSAR analysis : Correlate substituent electronic parameters (σ, π) with bioactivity to prioritize synthetic targets .

(Basic) What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (potential irritant per ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., HCl gas) .

(Advanced) How does fluorination impact pharmacokinetic properties?

Answer:

  • Metabolic resistance : Fluorine reduces cytochrome P450-mediated oxidation, extending half-life .
  • Lipophilicity : LogP increases, enhancing blood-brain barrier penetration. Measure via shake-flask assays or HPLC retention times .

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